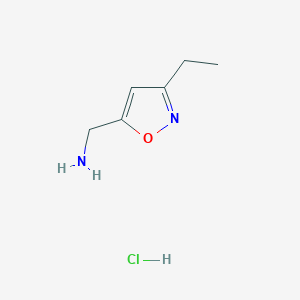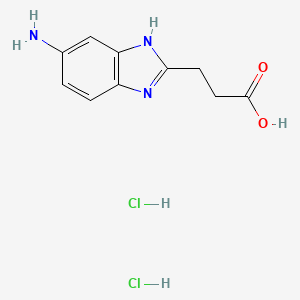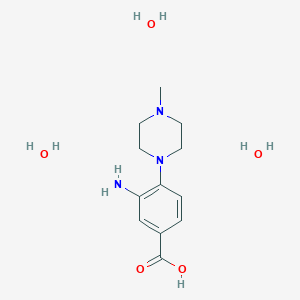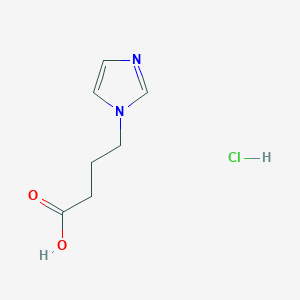
5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-ol
Übersicht
Beschreibung
5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-ol, also known as 5-Fluoro-3-trifluoromethylpyridin-2-ol (5-FTFP2O), is a synthetic compound that has been used in a variety of scientific research applications. It is a versatile building block for organic synthesis, as it can be used as a starting material for the synthesis of various compounds. It can also be used as a catalyst or reagent in a variety of reactions. 5-FTFP2O is a highly reactive compound, and its properties have been studied in detail in order to understand its potential applications.
Wissenschaftliche Forschungsanwendungen
5-FTFP2O has been widely used in scientific research due to its versatile properties. It has been used as a building block for the synthesis of various compounds, as well as a reagent or catalyst in a variety of reactions. It has also been used to study the mechanism of action of various drugs, as well as to investigate the biochemical and physiological effects of various compounds. Additionally, 5-FTFP2O has been used to study the pharmacology of various compounds, and to investigate the pharmacokinetics of various drugs.
Wirkmechanismus
The mechanism of action of 5-FTFP2O is not fully understood. However, it is believed that the compound acts as a proton donor, and that it can be used to catalyze the formation of various compounds. Additionally, it is believed that 5-FTFP2O can be used to facilitate the formation of various reactive intermediates, which can then be used in various reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-FTFP2O are not well understood. However, it is believed that the compound can be used to facilitate the formation of various reactive intermediates, which can then be used in various biochemical and physiological processes. Additionally, 5-FTFP2O has been shown to have antioxidant properties, which may be beneficial for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-FTFP2O in laboratory experiments is its versatility. It can be used as a starting material for the synthesis of various compounds, as well as a reagent or catalyst in a variety of reactions. Additionally, 5-FTFP2O is relatively stable, and has a relatively low toxicity. However, the compound is highly reactive, and must be handled with care. Additionally, the compound is not water-soluble, and must be handled in an organic solvent.
Zukünftige Richtungen
The future directions for 5-FTFP2O research include further investigation into its mechanism of action, as well as its potential applications in the synthesis of various compounds. Additionally, further research is needed to investigate the biochemical and physiological effects of the compound, as well as its potential therapeutic applications. Furthermore, further research is needed to investigate the pharmacokinetics of the compound, and its potential interactions with other drugs. Finally, further research is needed to investigate the potential toxicity of the compound, and its potential adverse effects.
Eigenschaften
IUPAC Name |
5-(3-fluorophenyl)-3-(trifluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4NO/c13-9-3-1-2-7(4-9)8-5-10(12(14,15)16)11(18)17-6-8/h1-6H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXGVEBLKPXXSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CNC(=O)C(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3-Oxo-2,3,5,6-tetrahydro-imidazo[2,1-b]thiazol-2-yl)-acetic acid hydrochloride](/img/structure/B1389591.png)

![N-[2-(2-Chlorophenoxy)propyl]-4-(2-cyclohexylethoxy)aniline](/img/structure/B1389595.png)


![3-[(3-Fluoro-phenyl)-methyl-amino]-propionic acid hydrochloride](/img/structure/B1389599.png)
![6-Propyl-benzo[1,3]dioxol-5-ylamine dihydrochloride](/img/structure/B1389600.png)
![2-Bromo-N-{4-[(diallylamino)sulfonyl]-phenyl}acetamide](/img/structure/B1389601.png)
![2-Bromo-N-[3-(hexyloxy)phenyl]acetamide](/img/structure/B1389603.png)
![3-[(2-Bromoacetyl)amino]-N-butylbenzamide](/img/structure/B1389604.png)
![4-[(2-Bromoacetyl)amino]-N-butylbenzamide](/img/structure/B1389605.png)

![C-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-C-furan-2-yl-methylamine hydrochloride](/img/structure/B1389613.png)
